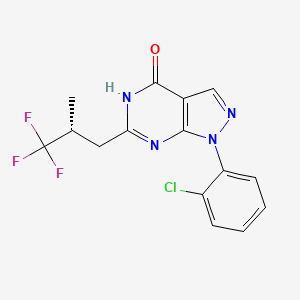
Belvarafenib
説明
Belvarafenib, also known as HM95573, GDC5573, and RG6185, is a small molecule RAF dimer (type II) inhibitor . It was developed by Hanmi Pharmaceuticals and Genentech . It shows anti-tumor clinical activity in cancer patients with BRAFV600E- and NRAS- mutations .
Synthesis Analysis
The synthesis of Belvarafenib involves vicarious nucleophilic substitution, Mąkosza reaction, and palladium-catalyzed carbonylation .
Molecular Structure Analysis
The molecular formula of Belvarafenib is C23H16ClFN6OS . Its IUPAC name is 4-amino-N- {1- [ (3-chloro-2-fluorophenyl)amino]-6-methylisoquinolin-5-yl}thieno [3,2-d]pyrimidine-7-carboxamide .
Chemical Reactions Analysis
Belvarafenib is a pan-RAF inhibitor, effective against the monomer and dimer isoform . It has shown promising safety/efficacy data in adult solid cancers .
Physical And Chemical Properties Analysis
Belvarafenib is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases . Its molecular weight is 478.93 g/mol .
科学的研究の応用
Treatment of Acute Myeloid Leukemia (AML)
Belvarafenib has shown promising results in preclinical models of AML, particularly those with mutations in the RAS pathway . It has been found to inhibit the growth of AML cells lines with nanomolar potency . When used in combination with the allosteric MEK inhibitor, cobimetinib, it displayed high synergy .
Targeting Mutant Monomeric BRAF Proteins
Belvarafenib is a novel type II pan-RAF kinase inhibitor that inhibits mutant monomeric BRAF proteins . This makes it a potential therapeutic agent for cancers that harbor these mutations .
Inhibition of Activated RAF Homo- and Heterodimers
In addition to mutant monomeric BRAF proteins, belvarafenib also inhibits activated RAF homo- and heterodimers . This broadens its potential application in the treatment of various cancers .
Treatment of Solid Cancers in Adults
Belvarafenib has shown promising safety and efficacy data in adult solid cancers . This suggests its potential use as a therapeutic agent in a variety of adult malignancies .
Treatment of Melanoma Brain Metastasis
Belvarafenib has demonstrated significant antitumor activity in melanoma brain metastasis models . It was found to accumulate in the brain of mice and rats following oral administration, suggesting its potential effectiveness in treating brain metastases .
Treatment of NRAS Mutation Melanoma
Belvarafenib has shown therapeutic potential in treating melanoma patients with NRAS mutations . In preclinical studies, it significantly inhibited tumor growth and effectively induced infiltration of cytotoxic T-cells into tumor tissues .
作用機序
Target of Action
Belvarafenib is a pan-RAF kinase inhibitor . It primarily targets mutant monomeric BRAF proteins and activated RAF homo- and heterodimers . These targets play a crucial role in the RAS/MAPK pathway, which is involved in cell growth and proliferation .
Mode of Action
Belvarafenib inhibits the RAF kinases by binding to them, thereby preventing their activation and subsequent signaling . This inhibition disrupts the RAS/MAPK pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by belvarafenib is the RAS/MAPK pathway . By inhibiting RAF kinases, belvarafenib disrupts this pathway, leading to changes in downstream effector proteins . For example, belvarafenib has been shown to have discordant effects on downstream MAPK effector proteins, such as ERK and S6 .
Pharmacokinetics
It has been reported that belvarafenib can penetrate the blood-brain barrier (bbb) in mice and rats following oral administration . The exposure of belvarafenib in the brain was similar to or higher than that in plasma , suggesting that it has good bioavailability in the brain.
Result of Action
Belvarafenib has demonstrated potent antitumor activity in preclinical models. It has been shown to strongly suppress melanoma in BRAF V600E mutant A375SM tumor-bearing mice . It also significantly inhibited tumor growth in NRAS mutant SK-MEL-30 and K1735 tumor-bearing mice . Furthermore, belvarafenib has been found to reduce tumor burden and improve survival benefits in mice intracranially implanted with A375SM melanoma .
Action Environment
The action of belvarafenib can be influenced by the environment in which it is administered. For instance, its ability to penetrate the BBB suggests that it may be particularly effective in treating brain metastases . .
Safety and Hazards
特性
IUPAC Name |
4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQTKNUUQOELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Belvarafenib | |
CAS RN |
1446113-23-0 | |
| Record name | Belvarafenib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELVARAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] Belvarafenib achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]
A: Belvarafenib has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]
A: Combining Belvarafenib with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]
A: One of the identified resistance mechanisms to Belvarafenib involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of Belvarafenib in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of Belvarafenib and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []
A: Belvarafenib distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]
A: NGS plays a crucial role in identifying patients who might benefit from Belvarafenib treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with Belvarafenib. []
A: Belvarafenib's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that Belvarafenib exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated Belvarafenib in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []
A: The crystal structure of Belvarafenib bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of Belvarafenib's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than Belvarafenib in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



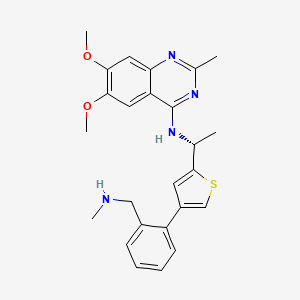

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

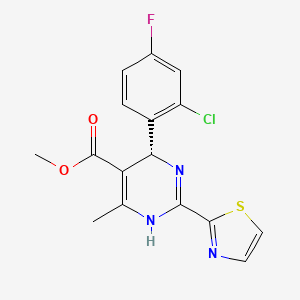
![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)
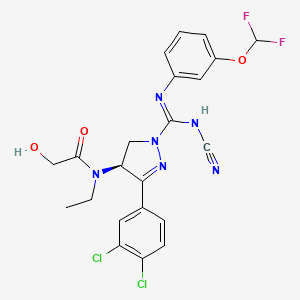
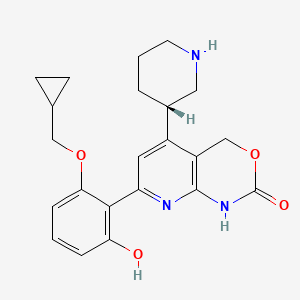
![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)
![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
